molecular formula C15H13ClO3 B1532966 (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone CAS No. 938458-59-4

(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone

Cat. No.: B1532966
CAS No.: 938458-59-4
M. Wt: 276.71 g/mol
InChI Key: JCTLGGNJXHHLGS-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is a diarylketone featuring a 2-chlorophenyl group and a 2-(methoxymethoxy)phenyl moiety linked via a carbonyl group. The methoxymethoxy (-OCH₂OCH₃) substituent serves as a protective group for hydroxyl functionalities, enhancing stability during synthesis .

Properties

IUPAC Name

(2-chlorophenyl)-[2-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-9-5-3-7-12(14)15(17)11-6-2-4-8-13(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTLGGNJXHHLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650772
Record name (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-59-4
Record name (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-(methoxymethoxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism

  • (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone (CAS: 938458-60-7): This isomer differs in the methoxymethoxy group’s position (3- vs. 2-phenyl).

Substituent Variations

Methoxy vs. Methoxymethoxy Groups
  • 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6): Replacing methoxymethoxy with methoxy (-OCH₃) and hydroxy (-OH) groups reduces steric bulk but increases hydrogen-bonding capacity. This compound’s higher melting point (109–110°C) compared to oils like amino-substituted analogs (e.g., compound 14 in ) highlights the impact of polar groups on crystallinity .
  • (2-Hydroxy-4-methoxyphenyl)(2-methoxyphenyl)methanone (CAS: 62495-36-7): The hydroxy group introduces hydrogen bonding, increasing solubility in polar solvents compared to the methoxymethoxy-protected analog .
Amino and Nitro Substituents
  • (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone (CAS: 882531-35-3): The amino group (-NH₂) enhances nucleophilicity, enabling further derivatization (e.g., amide formation), unlike the inert methoxymethoxy group .
  • Piperazine-linked methanones (e.g., compounds 12–15 in ): Nitro-to-amine reduction (e.g., compound 12 → 14) demonstrates functional group interconversion, a strategy absent in the target compound’s synthesis .

Core Structure Differences

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula MW Substituents Melting Point/State Key Spectral Data (NMR, IR)
Target Compound C₁₅H₁₃ClO₃ 276.72 2-Cl, 2-(methoxymethoxy) Not reported Similar to piperazine analogs
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone C₁₅H₁₃ClO₃ 276.72 2-Cl, 3-(methoxymethoxy) Not reported Distinct ¹³C shifts for C-2 vs. C-3
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 2-Cl, 3-OCH₃, 4-OH 109–110°C IR: O-H stretch ~3200 cm⁻¹
(2-Amino-5-fluoro-4-methoxyphenyl)(2-Cl-phenyl)methanone C₁₄H₁₁ClFNO₂ 279.70 2-Cl, 4-OCH₃, 5-F, 2-NH₂ Not reported ¹H NMR: δ 6.8–7.5 (aromatic), δ 4.5 (NH₂)

Key Observations:

  • Methoxymethoxy Group : Provides steric protection and stability, as seen in higher yields (e.g., 83% in compound 13, ) compared to nitro-substituted analogs .
  • Melting Points : Hydroxy-containing compounds (e.g., CAS 151340-06-6) exhibit higher melting points due to hydrogen bonding, whereas methoxymethoxy derivatives are likely liquids or low-melting solids .
  • Spectral Data : ¹³C NMR effectively distinguishes substituent positions (e.g., C-2 vs. C-3 methoxymethoxy in isomers) .

Biological Activity

(2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is an organic compound notable for its unique structure, which includes a chlorinated phenyl group and a methoxymethoxy-substituted phenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 276.72 g/mol
  • IUPAC Name : this compound
  • InChI Key : FHLRMIIMUXZTEB-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can lead to alterations in enzyme activity, potentially resulting in various biological effects. The pathways involved are context-dependent, varying based on the specific biological target and the conditions under which the compound is applied.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been reported to inhibit cell migration in colorectal cancer cells, indicating its potential as a therapeutic agent in cancer treatment. The compound's mechanism may involve interference with cancer cell signaling pathways or apoptosis induction.

Anti-inflammatory Effects

Additionally, this compound has shown promise in exhibiting anti-inflammatory activity. Research suggests that it may modulate inflammatory responses in macrophages, which could be beneficial in treating inflammatory diseases.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, highlighting its versatility as a building block in organic synthesis. Common methods include:

  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Reduction : Resulting in alcohols.
  • Substitution Reactions : Creating various substituted benzophenone derivatives.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 value of 25 µM.
Study BShowed inhibition of colorectal cancer cell migration by 40% at a concentration of 50 µM.
Study CReported anti-inflammatory effects in macrophage cultures with a reduction in TNF-alpha production by 30% at 10 µM.

These studies underscore the compound's potential therapeutic applications and warrant further investigation into its mechanisms and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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